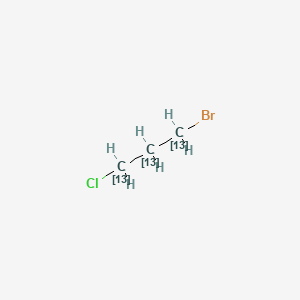
1-Bromo-3-chloropropane-13C3
描述
1-Bromo-3-chloropropane-13C3 is an organohalogen compound with the molecular formula Cl13CH213CH213CH2Br. It is a colorless liquid that is used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups. This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloropropane-13C3 can be synthesized through the free-radical addition of hydrogen bromide to allyl chloride. The reaction typically involves the use of a radical initiator and is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 1,3-propanediol with hydrogen bromide and hydrogen chloride. The reaction is usually conducted in the presence of a solvent such as chloroform or dimethylformamide to facilitate the process. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1-Bromo-3-chloropropane-13C3 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Elimination: The major products are alkenes such as propene derivatives.
科学研究应用
1-Bromo-3-chloropropane-13C3 has several scientific research applications, including:
作用机制
The mechanism of action of 1-Bromo-3-chloropropane-13C3 primarily involves its role as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property is exploited in various chemical syntheses to introduce specific functional groups into target molecules .
相似化合物的比较
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the carbon-13 isotopic labeling.
1-Bromopropane: Contains only a bromine atom and no chlorine atom.
3-Chloropropane: Contains only a chlorine atom and no bromine atom.
Uniqueness
1-Bromo-3-chloropropane-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
属性
IUPAC Name |
1-bromo-3-chloro(1,2,3-13C3)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Cl)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)






